N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzamide
Description
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzamide is a benzamide derivative featuring a 1,4-dioxaspiro[4.5]decane moiety linked via a methylene group to the benzamide core. The 4-ethoxy substituent on the benzamide aromatic ring may influence solubility and bioavailability, while the spirocyclic component could enhance binding specificity in biological targets.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-2-21-15-8-6-14(7-9-15)17(20)19-12-16-13-22-18(23-16)10-4-3-5-11-18/h6-9,16H,2-5,10-13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEIMLNYTGXRBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2COC3(O2)CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzamide typically involves the reaction of 1,4-dioxaspiro[4.5]decan-2-ylmethanamine with 4-ethoxybenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation would also be employed to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, particularly at the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Key Insights :
- The 4-ethoxy group in the target compound balances hydrophobicity and electronic effects, whereas dimethoxy or halogenated analogs prioritize steric or lipophilic properties.
Spirocyclic Derivatives with Varied Ring Systems
Key Insights :
- Methoxy-substituted spiro compounds (e.g., 8-methoxy-1,4-dioxaspiro[4.5]decane) are often intermediates, whereas the target’s benzamide group suggests direct bioactivity .
Biological Activity
N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzamide is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse scientific literature.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 367.46 g/mol. The spirocyclic framework contributes to its rigidity and influences its interaction with biological targets.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 367.46 g/mol |
| Melting Point | Not specified |
| Solubility | Varies by solvent |
Synthesis
The synthesis typically involves the reaction of 1,4-dioxaspiro[4.5]decan-2-ylmethanamine with 4-ethoxybenzoyl chloride under basic conditions, often using solvents like dichloromethane and bases such as triethylamine to facilitate the reaction.
This compound exhibits its biological activity through interactions with specific enzymes and receptors. The unique structural characteristics allow for selective binding, which can modulate enzymatic activities or receptor functions.
Pharmacological Studies
Research indicates that compounds similar to this compound demonstrate various pharmacological effects:
- Antimicrobial Activity : Studies have shown that related dioxaspiro compounds possess antimicrobial properties, suggesting potential applications in treating infections.
- Analgesic Effects : The compound may be involved in pain modulation pathways, similar to other derivatives that have been tested for analgesic efficacy.
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various dioxaspiro compounds, revealing that certain derivatives exhibited significant inhibition against gram-positive and gram-negative bacteria.
- Pain Modulation : Research on related amides indicated their potential in reducing pain responses in animal models, highlighting the importance of the spirocyclic structure in enhancing bioactivity.
Medicinal Chemistry
This compound is being investigated for its potential as a lead compound in drug development due to its unique properties and biological activities.
Industrial Uses
The compound may also find applications in producing specialty chemicals where specific reactivity is required.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
